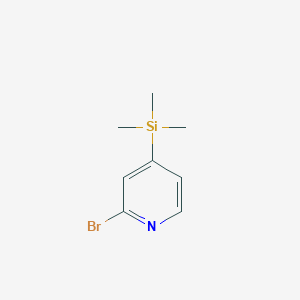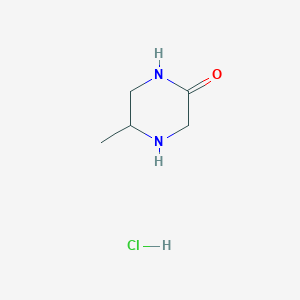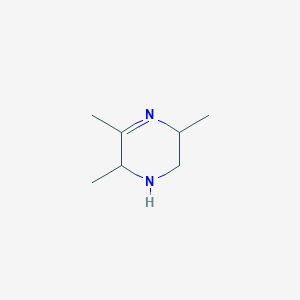
3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine is a heterocyclic organic compound with a unique structure that includes a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-butanedione with ammonia or primary amines, followed by cyclization to form the pyrazine ring. The reaction conditions often require specific temperatures and catalysts to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions: 3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropyrazine derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- 1,2,3,4-Tetrahydropyrazine
- 1,2,3,6-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
Comparison: 3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine is unique due to its specific substitution pattern and the presence of three methyl groups. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other tetrahydropyrazine and tetrahydropyridine derivatives.
Propiedades
Fórmula molecular |
C7H14N2 |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
3,5,6-trimethyl-1,2,3,6-tetrahydropyrazine |
InChI |
InChI=1S/C7H14N2/c1-5-4-8-6(2)7(3)9-5/h5-6,8H,4H2,1-3H3 |
Clave InChI |
QUCNADLLYRLLCU-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC(C(=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate](/img/structure/B13113218.png)
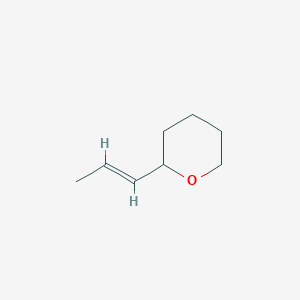
![2,5-Bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13113230.png)

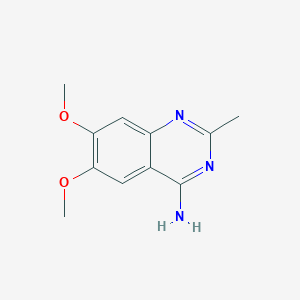


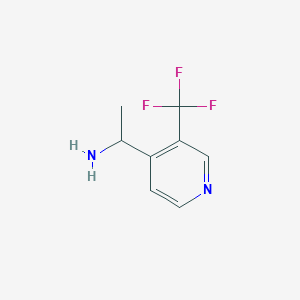


![Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride](/img/structure/B13113291.png)
